9-Methoxyisochromeno[4,3-b]chromene-5,7-dione
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Overview
Description
9-Methoxyisochromeno[4,3-b]chromene-5,7-dione is a complex organic compound belonging to the chromene family. Chromenes are oxygenated heterocyclic compounds known for their diverse biological activities, including antihypertensive, antioxidative, antitumor, antiviral, antibacterial, antileishmanial, anti-tubulin, and anticoagulant properties . This compound is of particular interest due to its potential therapeutic applications and its role in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxyisochromeno[4,3-b]chromene-5,7-dione typically involves multi-component reactions, which are powerful tools in organic synthesis. These reactions offer a direct and fast route to assemble highly complicated and diversified molecules in a one-pot single-step process with enhanced atom economy . One common method involves the condensation of aromatic aldehydes, dimedone, and coumarin under an open-air atmosphere in the presence of a green LED under solventless conditions . The reaction is catalyzed by a heterogeneous photoredox nanocatalyst, such as WO3/ZnO@NH2-EY (eosin Y), which provides high yields and excellent atom economy .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet industrial demands. The use of green and sustainable methods, such as solventless conditions and photoredox catalysis, is emphasized to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
9-Methoxyisochromeno[4,3-b]chromene-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and substituted chromenes, which can further undergo additional transformations to yield a wide range of biologically active compounds .
Scientific Research Applications
9-Methoxyisochromeno[4,3-b]chromene-5,7-dione has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 9-Methoxyisochromeno[4,3-b]chromene-5,7-dione involves its interaction with specific molecular targets and pathways. For instance, in cancer treatment, the compound binds to Bcl-2 anti-apoptotic proteins, promoting apoptotic processes in cancerous cells . Additionally, it can inhibit enzymes such as dihydrofolate reductase and phosphodiesterase, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
4H-Chromenes: Known for their antitumor and apoptotic properties.
2H-Pyrano[3,2-c]chromene-2,5(6H)-diones: Used in photophysical studies and exhibit similar biological activities.
Chromeno[4,3-b]chromenes: Exhibit a wide range of biological activities and are used in various industrial applications.
Uniqueness
9-Methoxyisochromeno[4,3-b]chromene-5,7-dione stands out due to its unique combination of biological activities and its potential for use in green and sustainable synthetic methods. Its ability to act as a photoredox catalyst and its diverse applications in medicine, chemistry, and industry make it a valuable compound for further research and development .
Properties
Molecular Formula |
C17H10O5 |
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Molecular Weight |
294.26 g/mol |
IUPAC Name |
9-methoxyisochromeno[4,3-b]chromene-5,7-dione |
InChI |
InChI=1S/C17H10O5/c1-20-9-6-7-13-12(8-9)14(18)16-15(21-13)10-4-2-3-5-11(10)17(19)22-16/h2-8H,1H3 |
InChI Key |
JSCQFVSXULJNOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC3=C(C2=O)OC(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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